molecular formula C12H7F3N2O2 B7989429 2-(2-(Trifluoromethyl)phenyl)pyrimidine-5-carboxylic acid

2-(2-(Trifluoromethyl)phenyl)pyrimidine-5-carboxylic acid

Cat. No.: B7989429
M. Wt: 268.19 g/mol
InChI Key: UBXGABGXKUYPHF-UHFFFAOYSA-N
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Description

2-(2-(Trifluoromethyl)phenyl)pyrimidine-5-carboxylic acid is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrimidine ring with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(Trifluoromethyl)phenyl)pyrimidine-5-carboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclocondensation reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring or the carboxylic acid group, resulting in the formation of reduced products.

    Substitution: The trifluoromethyl group and the carboxylic acid group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Mechanism of Action

The mechanism of action of 2-(2-(Trifluoromethyl)phenyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)pyrimidine-5-carboxylic acid
  • 2,4-Bis-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester

Comparison: Compared to similar compounds, 2-(2-(Trifluoromethyl)phenyl)pyrimidine-5-carboxylic acid is unique due to the presence of both a trifluoromethyl group and a carboxylic acid group attached to a phenyl-pyrimidine structure. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[2-(trifluoromethyl)phenyl]pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3N2O2/c13-12(14,15)9-4-2-1-3-8(9)10-16-5-7(6-17-10)11(18)19/h1-6H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBXGABGXKUYPHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=C(C=N2)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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